1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic core with substituents influencing pharmacological activity. Key structural features include:
- 1,7-Dimethyl groups: Enhances metabolic stability and modulates receptor interactions.
- 3-(4-Methylbenzyl) group: A hydrophobic substituent that may influence steric and electronic interactions with target receptors.
- 8-Propyl chain: A medium-length alkyl group balancing lipophilicity and solubility.
Properties
IUPAC Name |
4,7-dimethyl-2-[(4-methylphenyl)methyl]-6-propylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-10-23-14(3)11-24-16-17(21-19(23)24)22(4)20(27)25(18(16)26)12-15-8-6-13(2)7-9-15/h6-9,11H,5,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUHJRJDJIJDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the imidazo[2,1-f]purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 4-methylbenzyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Addition of the propyl group: Propylation can be carried out using propyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to achieve high purity.
Quality control: Implementing rigorous analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl positions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Research Findings and Implications
- Serotonin Receptor Modulation : Structural analogs with piperazinylalkyl chains (e.g., 3i, AZ-853) show strong 5-HT1A affinity, but the target’s benzyl group may shift selectivity to other GPCRs or PDE isoforms .
- Anti-Cancer Potential: While CB11 demonstrates PPARγ-mediated apoptosis, the target’s 4-methylbenzyl group lacks the aminophenyl moiety critical for PPARγ binding, suggesting divergent therapeutic applications .
- Safety Profile: The absence of basic nitrogen atoms (e.g., piperazine) in the target compound may reduce α1-adrenolytic activity, avoiding hypotension seen in AZ-853 .
Biological Activity
1,7-Dimethyl-3-(4-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazo[2,1-f]purines. Its unique structure includes an imidazo ring fused to a purine ring system with various alkyl and aryl substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 365.4 g/mol
- CAS Number : 887463-16-3
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.
- Receptor Modulation : It can modulate cellular receptors influencing signal transduction pathways.
- DNA Intercalation : The compound has the potential to insert itself between DNA base pairs, affecting replication and transcription processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazo[2,1-f]purines. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. In particular, it showed promising results against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells with IC values indicating effective antiproliferative activity.
- Mechanistic Insights : The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties:
- Bacterial Inhibition : In vitro assays indicated that it could inhibit the growth of certain Gram-positive and Gram-negative bacteria. The mechanism is likely related to its ability to disrupt bacterial cell wall synthesis or function.
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line/Organism | IC Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 15 | Apoptosis induction |
| Anticancer | MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
| Anticancer | HepG2 (Liver Cancer) | 10 | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 20 | Cell wall synthesis disruption |
| Antimicrobial | Escherichia coli | 25 | Unknown |
Case Studies
-
Study on Anticancer Activity :
A study conducted by Sharma et al. evaluated a series of imidazo[2,1-f]purines for their anticancer properties. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC value of 12 µM, suggesting its potential as a therapeutic agent in breast cancer treatment . -
Antimicrobial Evaluation :
In another study focusing on antimicrobial activity, the compound was tested against several bacterial strains. It showed effective inhibition against Staphylococcus aureus with an IC of 20 µM, indicating its potential use as an antibacterial agent .
Q & A
Q. How can researchers optimize the synthesis yield of 1,7-dimethyl-3-(4-methylbenzyl)-8-propyl-imidazo[2,1-f]purine-2,4-dione?
Methodological Answer:
- Stepwise optimization : Focus on cyclization of the imidazo[2,1-f]purine core under acidic/basic conditions, adjusting reaction time and temperature to minimize side products .
- Catalyst selection : Use Pd-based catalysts for alkylation steps (e.g., introducing the 4-methylbenzyl group) to enhance regioselectivity .
- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the target compound at >95% purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Use H and C NMR to confirm substituent positions (e.g., methyl groups at N1/N7, propyl at C8) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (C₂₀H₂₄N₆O₂, 380.45 g/mol) and isotopic patterns .
- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer:
- Solubility testing : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) to evaluate precipitation thresholds .
- Stability profiling : Conduct accelerated degradation studies under varied pH (3–9), temperature (4–37°C), and light exposure, analyzing via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with adenosine receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to adenosine A₂A receptors, focusing on hydrophobic interactions from the 4-methylbenzyl group and hydrogen bonding with the purine-dione core .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, validating with in vitro cAMP assays .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Structural analogs comparison : Compare substituent effects (e.g., propyl vs. allyl at C8) on enzyme inhibition using kinase profiling panels .
- Assay standardization : Replicate studies under identical conditions (e.g., ATP concentration, incubation time) to isolate variables .
- Dose-response refinement : Perform 10-point dilution series in triplicate to minimize variability in IC₅₀ calculations .
Q. How to design experiments evaluating metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation protocol : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration, sampling at 0, 15, 30, and 60 minutes .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylation at the propyl chain) .
Q. What experimental approaches validate the compound’s selectivity across kinase targets?
Methodological Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., CDK2, PKA) at 1 µM, using ADP-Glo assays to quantify inhibition .
- Off-target analysis : Perform thermal shift assays to identify non-kinase targets (e.g., HSP90) .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility across studies?
Methodological Answer:
- Buffer composition audit : Verify if conflicting studies used surfactants (e.g., Tween-80) or cosolvents (e.g., PEG-400) that artificially enhance solubility .
- Dynamic light scattering (DLS) : Detect nanoparticle formation in aqueous solutions, which may skew solubility measurements .
Resolving variability in cytotoxicity assays (e.g., CC₅₀ in cancer vs. normal cells):
- Cell line authentication : Confirm absence of cross-contamination (e.g., STR profiling) .
- Proliferation normalization : Use ATP-based viability assays (e.g., CellTiter-Glo) instead of MTT to reduce dye-interference artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
